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Olopatadine-d6

Cat. No.: B12401662
M. Wt: 343.4 g/mol
InChI Key: JBIMVDZLSHOPLA-SVAYWWRISA-N
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Description

Significance of Stable Isotopes in Modern Pharmaceutical Sciences

Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are indispensable tools in pharmaceutical sciences. symeres.com They are non-radioactive, making them safe for use in human studies, a significant advantage over their radioactive counterparts. scitechnol.comckisotopes.com The use of stable isotopes, particularly in conjunction with mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, allows for precise and reliable data collection, which is critical for drug development. musechem.comacs.org

Key applications of stable isotopes in pharmaceutical research include:

Metabolic Studies: Tracing the absorption, distribution, metabolism, and excretion (ADME) of drugs. musechem.comacs.org

Pharmacokinetic Analysis: Improving the understanding of a drug's pharmacokinetic profile. musechem.comsymeres.com

Bioanalytical Assays: Serving as internal standards for accurate quantification of drugs and their metabolites in biological samples. musechem.comveeprho.com

Mechanism of Action Studies: Elucidating the intricate details of how drugs interact with their biological targets. scitechnol.com

Rationale for Deuterium Incorporation in Drug Analogs

Deuterium (²H), a stable isotope of hydrogen, plays a crucial role in pharmaceutical research. musechem.com The substitution of hydrogen with deuterium, a process known as deuteration, can lead to a phenomenon called the kinetic isotope effect (KIE). assumption.edu This effect can slow down the rate of metabolic reactions that involve the breaking of a carbon-hydrogen bond, as the carbon-deuterium bond is stronger. gabarx.comselvita.com

The primary reasons for incorporating deuterium into drug analogs are:

Enhanced Metabolic Stability: By replacing hydrogen atoms at sites of metabolic vulnerability, the drug's breakdown can be slowed, potentially leading to an improved pharmacokinetic profile. musechem.comnih.gov This can result in a longer half-life and reduced dosing frequency. musechem.comsymeres.com

Reduced Formation of Unwanted Metabolites: Deuteration can alter the metabolic pathway of a drug, sometimes reducing the formation of toxic or reactive metabolites. nih.govacs.org

Internal Standards in Bioanalysis: Deuterated compounds are widely used as internal standards in mass spectrometry-based bioanalytical methods. musechem.comacs.org Because they have a higher mass than the non-deuterated drug, they can be easily distinguished, allowing for precise quantification of the parent drug in complex biological matrices like plasma or tears. musechem.comvulcanchem.com

Overview of Olopatadine (B1677272) in Research Contexts (excluding clinical efficacy)

Olopatadine is a molecule with anti-allergenic properties, acting as a selective histamine (B1213489) H1-receptor antagonist and a mast cell stabilizer. drugbank.comresearchgate.net In research, it has been studied for its pharmacological actions beyond its direct clinical applications.

Research applications of Olopatadine have included:

Inhibition of Inflammatory Mediators: Studies have shown that olopatadine can inhibit the release of inflammatory mediators like leukotrienes and thromboxane (B8750289) from human polymorphonuclear leukocytes and eosinophils. researchgate.netresearchgate.net

Sensory Nerve Inhibition: Research has indicated that olopatadine can inhibit tachykininergic contraction in guinea pig bronchi, suggesting a prejunctional inhibition of peripheral sensory nerves. researchgate.net

Receptor Binding Studies: In vitro receptor binding studies have been used to confirm its high selectivity for the histamine H1 receptor. drugbank.comfda.gov

Preclinical Models: Olopatadine has been used in various animal models to study allergic reactions, such as experimental allergic skin responses, rhinoconjunctivitis, and bronchial asthma in guinea pigs and rats. researchgate.net A mouse model of ocular itch is a well-established preclinical model for acute allergic conjunctivitis. mdpi.com

Specific Role of Olopatadine-d6 in Academic and Preclinical Investigations

This compound is a deuterated analog of Olopatadine where six hydrogen atoms in the two N-methyl groups have been replaced by deuterium atoms. researchgate.net This isotopic labeling makes it a valuable tool in specific research applications, primarily as an internal standard.

The key roles of this compound in research include:

Internal Standard for Bioanalytical Methods: this compound is used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods to accurately quantify Olopatadine concentrations in biological samples such as plasma and tears. veeprho.com The mass difference between this compound and Olopatadine allows for their distinct detection, which is crucial for precise pharmacokinetic studies. vulcanchem.com

Pharmacokinetic Studies: By enabling accurate quantification, this compound facilitates detailed pharmacokinetic studies of Olopatadine, helping researchers understand its absorption, distribution, metabolism, and excretion. veeprho.com

Metabolic Research: The use of deuterated standards like this compound is integral to metabolic research, allowing for the precise measurement of the parent drug alongside its metabolites. veeprho.com A novel and efficient synthesis method for this compound has been developed using the less expensive dimethyl sulfate-d6. researchgate.net

Interactive Data Table: Properties of Olopatadine and its Deuterated Analog

PropertyOlopatadineThis compound
Molecular Formula C₂₁H₂₃NO₃C₂₁H₁₇D₆NO₃
Monoisotopic Mass 337.1678 g/mol 343.2056 g/mol
Primary Use in Research Investigational drug, pharmacological toolInternal standard for bioanalysis

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23NO3 B12401662 Olopatadine-d6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H23NO3

Molecular Weight

343.4 g/mol

IUPAC Name

2-[(11Z)-11-[3-[bis(trideuteriomethyl)amino]propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid

InChI

InChI=1S/C21H23NO3/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)/b18-8-/i1D3,2D3

InChI Key

JBIMVDZLSHOPLA-SVAYWWRISA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)C([2H])([2H])[2H]

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O

Origin of Product

United States

Synthetic Methodologies and Isotopic Enrichment of Olopatadine D6

Strategies for Deuterium (B1214612) Incorporation into Olopatadine (B1677272) Precursors

The introduction of deuterium into the olopatadine structure is strategically planned during the synthesis of its precursors to ensure stability and prevent isotopic scrambling.

Alkylation with Deuterated Reagents (e.g., Dimethyl Sulfate-d6)

A highly efficient and cost-effective method for synthesizing Olopatadine-d6 involves the alkylation of a primary amine intermediate with a deuterated reagent. researchgate.netresearchgate.net Specifically, dimethyl sulfate-d6 is employed to introduce two trideuteromethyl (-CD3) groups onto the terminal nitrogen atom of the propylidene side chain. researchgate.netresearchgate.net This late-stage deuteration strategy is advantageous as it avoids the use of more expensive labeled precursors, such as dimethylamine-d6, which might be used in more traditional synthetic routes. researchgate.netresearchgate.net The reaction with dimethyl sulfate-d6 provides a direct and high-yielding pathway to the desired hexadeuterated product. researchgate.netresearchgate.net

Chemical Reaction Pathways for this compound Synthesis

The synthesis of this compound involves multi-step reaction sequences that are designed to be efficient and stereoselective, culminating in the desired isotopically labeled compound.

Novel and Efficient Synthetic Approaches

Researchers have developed novel synthetic routes to improve the efficiency of this compound production. One such approach focuses on the late-stage introduction of the deuterated dimethylamino group. researchgate.netresearchgate.net This strategy streamlines the synthesis, making it more practical and scalable. researchgate.netresearchgate.net The structure of the resulting this compound is typically confirmed using analytical techniques such as ¹H NMR and mass spectrometry to verify the incorporation and position of the deuterium atoms. researchgate.netresearchgate.net

Stereoselective Synthesis Considerations (for Olopatadine and its isomers)

The biological activity of olopatadine resides primarily in the (Z)-isomer. researchgate.net Therefore, controlling the stereochemistry of the exocyclic double bond is a critical aspect of the synthesis of both olopatadine and its deuterated analogs. Several synthetic strategies, including the Wittig reaction and Heck cyclization, have been developed to achieve high stereoselectivity. acs.orgscispace.comnih.gov The conditions of the Wittig reaction, such as the choice of phosphonium (B103445) salt anion and the base used to generate the ylide, can significantly influence the E/Z isomer ratio. acs.orgscispace.com Similarly, palladium-catalyzed intramolecular cyclization reactions have been employed to stereoselectively form the desired (Z)-isomer. researchgate.netresearchgate.net

Optimization of Deuteration Yields and Positional Selectivity

Optimizing the conditions for the deuteration step is crucial for achieving high isotopic enrichment and yield. When using reagents like dimethyl sulfate-d6, reaction parameters such as temperature, reaction time, and the choice of solvent and base are carefully controlled to maximize the incorporation of deuterium and minimize potential side reactions. researchgate.netresearchgate.net The goal is to achieve an isotopic purity of greater than 98% for the final this compound product. The precise placement of the deuterium atoms on the dimethylamino group ensures that the labeled compound serves as a reliable internal standard in analytical studies. researchgate.net

Physicochemical Characterization and Isotopic Purity Verification

The comprehensive characterization of this compound is crucial for its application, particularly when used as an internal standard in pharmacokinetic studies or other quantitative analyses. clearsynth.com This involves a combination of spectroscopic and chromatographic techniques to ensure the correct molecular structure, verify the incorporation of deuterium, and assess its chemical purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuterium Content

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural confirmation of this compound. researchgate.net By analyzing the chemical shifts, splitting patterns, and integration of signals in the ¹H NMR spectrum, the molecular structure can be verified against the parent compound, Olopatadine. lgcstandards.comlgcstandards.com

For this compound, which is specifically (Z)-2-(11-(3-(bis(methyl-d3)amino)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid, ¹H NMR is instrumental in confirming the absence of signals corresponding to the two N-methyl groups. clearsynth.comclearsynth.com The successful incorporation of six deuterium atoms in place of hydrogen atoms on these methyl groups leads to the disappearance of the characteristic singlet peak for these protons, which would typically appear around 2.20 ppm in the spectrum of the non-labeled compound. google.com The remaining proton signals in the spectrum must be consistent with the rest of the Olopatadine structure. researchgate.net The structure is confirmed by the signals present in the spectrum and their interpretation. lgcstandards.com

Analysis Type Methodology Key Findings for this compound
Structural Elucidation¹H NMR SpectroscopyThe spectrum confirms the overall molecular backbone of Olopatadine.
Deuterium Content¹H NMR SpectroscopyAbsence of the singlet signal corresponding to the N(CH₃)₂ protons confirms successful deuteration at the intended positions. google.com
Identity ConfirmationComparison with ReferenceThe NMR spectrum is compared with that of a non-labeled Olopatadine reference standard to verify structural integrity. lgcstandards.comlgcstandards.com

Mass Spectrometry (MS) for Molecular Weight and Isotopic Enrichment Confirmation

Mass Spectrometry (MS) is essential for verifying the molecular weight of this compound and confirming its isotopic enrichment. researchgate.netlgcstandards.com This technique provides a precise measurement of the mass-to-charge ratio (m/z) of the molecule, allowing for direct confirmation of successful deuterium incorporation.

The molecular formula for this compound is C₂₁H₁₇D₆NO₃. clearsynth.com The substitution of six hydrogen atoms (atomic mass ~1.008 amu) with six deuterium atoms (atomic mass ~2.014 amu) results in a significant mass increase compared to the unlabeled compound. The theoretical monoisotopic mass of this compound is approximately 343.205 Da. nih.gov Mass spectrometry analysis should yield a molecular ion peak consistent with this value, confirming the presence of the six deuterium atoms. lgcstandards.com This technique is also used to determine the level of isotopic purity by analyzing the distribution of masses around the target molecular weight. lgcstandards.com A high isotopic purity (often >98%) is critical for applications such as internal standards in quantitative LC-MS methods. researchgate.net

Property Value Reference
Molecular FormulaC₂₁H₁₇D₆NO₃ clearsynth.com
Molecular Weight~343.45 g/mol clearsynth.com
Exact Mass343.20545407 Da nih.gov
Confirmation MethodElectrospray Ionization (ESI+) Mass Spectrometry lgcstandards.com

Chromatographic Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the chemical and chromatographic purity of this compound. scholarsresearchlibrary.com The technique separates the target compound from any impurities, including starting materials, byproducts from the synthesis, or potential degradants. tsijournals.com

For purity analysis of Olopatadine and its analogues, reversed-phase HPLC (RP-HPLC) is commonly employed. scholarsresearchlibrary.comtsijournals.com The method's specificity allows for the resolution of the main compound from related substances, such as the E-isomer of Olopatadine. tsijournals.com A typical HPLC method involves a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile (B52724). scholarsresearchlibrary.comtsijournals.com Detection is often performed using a UV detector at a wavelength where the compound exhibits strong absorbance, such as 210 nm or 220 nm. scholarsresearchlibrary.comgoogleapis.com The purity is generally reported as a percentage based on the area of the main peak relative to the total area of all peaks in the chromatogram. Purity levels for pharmaceutical standards are typically expected to be high, often exceeding 99%. google.comgoogleapis.com

Parameter Typical Conditions Reference
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 3 µm) scholarsresearchlibrary.comgoogleapis.com
Mobile Phase Mixture of a buffer (e.g., 0.1% Perchloric Acid or 0.01% Triethylamine (B128534), pH 3.3) and Acetonitrile scholarsresearchlibrary.comgoogleapis.com
Flow Rate 1.1 - 1.5 mL/min tsijournals.comgoogleapis.com
Detection UV at 210 nm or 220 nm scholarsresearchlibrary.comgoogleapis.com
Column Temperature 20°C - 25°C tsijournals.comgoogleapis.com

Advanced Analytical Applications of Olopatadine D6 As an Internal Standard

Principles of Isotope Dilution Mass Spectrometry for Quantitative Bioanalysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of elements or molecules within a sample. ontosight.ai The fundamental principle of IDMS involves the addition of a known quantity of an isotopically enriched version of the analyte, known as a "spike" or "internal standard," to the sample. ontosight.aiosti.gov This internal standard has a different isotopic composition than the naturally occurring analyte. ontosight.ai

Following the spiking, the sample undergoes processing, and the analyte and internal standard are analyzed by mass spectrometry. The instrument separates the ions based on their mass-to-charge ratio, allowing for the distinct measurement of both the analyte and the isotopically labeled internal standard. ontosight.ai By determining the ratio of the signal intensity of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be precisely calculated. ontosight.aiosti.gov This method is recognized as a reference method for internal standardization in the analysis of small molecules. nih.gov

Advantages of Deuterated Internal Standards in Bioanalytical Methodologies

The use of deuterated internal standards, a specific type of stable isotope-labeled internal standard (SIL-IS), offers significant advantages in bioanalytical methods. clearsynth.comaptochem.com These standards, where hydrogen atoms are replaced by deuterium (B1214612), are instrumental in achieving precise and accurate quantification. clearsynth.com

Key advantages include:

Distinguishability: The mass difference introduced by deuterium allows researchers to easily differentiate between the internal standard and the analyte of interest using mass spectrometry. clearsynth.com

Co-elution: Ideally, a deuterated internal standard co-elutes with the analyte, meaning they have nearly identical retention times in chromatographic separation. aptochem.com This co-elution is crucial for compensating for variations during the analytical process.

Compensation for Variability: Deuterated internal standards help to control for variability in sample extraction, HPLC injection, and ionization. aptochem.com Because the deuterated standard has nearly identical physicochemical properties to the analyte, it behaves similarly during these steps. oup.com

Improved Method Robustness: The use of deuterated standards enhances the robustness of bioanalytical assays, leading to higher throughput and lower rejection rates of samples. aptochem.com

Enhanced Accuracy and Precision: By normalizing the analyte's response to the internal standard's response, deuterated standards significantly improve the accuracy and precision of quantitative analysis. clearsynth.comcrimsonpublishers.com

Minimization of Matrix Effects and Ion Suppression/Enhancement

A significant challenge in bioanalysis is the "matrix effect," which refers to the alteration of an analyte's ionization efficiency due to co-eluting compounds from the biological matrix (e.g., plasma, urine). kcasbio.comtandfonline.com This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy of the results. kcasbio.comtandfonline.com

The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to normalize these matrix effects. kcasbio.com Since the analyte and the internal standard are nearly identical chemically, they experience the same degree of ion suppression or enhancement. wuxiapptec.com The ratio of their signals, therefore, remains constant, allowing for accurate quantification even in the presence of significant matrix effects. kcasbio.com While deuterated standards are widely used, it's important to note that in some cases, slight differences in retention times between the analyte and its deuterated counterpart can lead to differential matrix effects, especially in regions of changing ion suppression. oup.commyadlm.org However, for many applications, they provide excellent compensation. crimsonpublishers.com

Development and Validation of Chromatographic-Mass Spectrometric Methods for Olopatadine (B1677272) and its Metabolites in Research Matrices

The development and validation of robust analytical methods are crucial for the accurate quantification of Olopatadine and its metabolites in various research matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity and selectivity. researchgate.netnih.gov

Several LC-MS/MS methods have been developed for the determination of Olopatadine in human plasma. nih.govoup.comnih.gov These methods often involve a sample preparation step, followed by chromatographic separation and mass spectrometric detection. The use of an internal standard, such as Olopatadine-d6, is integral to these methods to ensure accuracy and precision. semanticscholar.org

Sample Preparation Techniques for Preclinical Biological Samples

Effective sample preparation is essential to remove interfering substances from preclinical biological samples like animal plasma and tissues, and to concentrate the analyte of interest. Common techniques used for Olopatadine analysis include:

Protein Precipitation: This is a simple and rapid method where a solvent like acetonitrile (B52724) is added to the plasma sample to precipitate proteins. nih.govoup.com After centrifugation, the supernatant containing the analyte is collected for analysis. oup.com

Solid-Phase Extraction (SPE): This technique offers a more thorough cleanup than protein precipitation. nih.gov The sample is passed through a solid-phase cartridge (e.g., C18) that retains the analyte. nih.govavma.org Interfering components are washed away, and the analyte is then eluted with a suitable solvent. nih.gov

Liquid-Liquid Extraction (LLE): In this method, the analyte is extracted from the aqueous biological sample into an immiscible organic solvent. nih.gov

The choice of sample preparation technique depends on the complexity of the matrix, the required sensitivity, and the throughput needed for the study.

Chromatographic Separation Parameters and Optimization

Chromatographic separation is a critical step to separate Olopatadine and its internal standard from other components in the sample extract before they enter the mass spectrometer. This separation is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). scholarsresearchlibrary.com

Key parameters that are optimized during method development include:

Column: C18 columns are commonly used for the separation of Olopatadine. oup.comavma.orgtsijournals.com The dimensions and particle size of the column affect the resolution and analysis time. scholarsresearchlibrary.commedipol.edu.tr

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or triethylamine (B128534) adjusted to a specific pH) and an organic solvent (e.g., acetonitrile or methanol). oup.comscholarsresearchlibrary.com The composition of the mobile phase can be delivered in an isocratic (constant composition) or gradient (changing composition) mode to achieve optimal separation. researchgate.netderpharmachemica.com

Flow Rate: The flow rate of the mobile phase influences the retention time and peak shape. medipol.edu.tr

Column Temperature: Maintaining a constant column temperature helps to ensure reproducible retention times. oup.commedipol.edu.tr

The goal of optimization is to achieve a good separation of the analyte and internal standard from any interfering peaks in a short analysis time. oup.com

Mass Spectrometric Detection Parameters

Mass spectrometric detection provides the high selectivity and sensitivity required for bioanalysis. For quantitative analysis, a triple quadrupole mass spectrometer is often operated in the Multiple Reaction Monitoring (MRM) mode. oup.com

In MRM, the first quadrupole selects the precursor ion (the protonated molecule of the analyte or internal standard), which is then fragmented in the second quadrupole (collision cell). The third quadrupole selects a specific product ion for detection. oup.com This process significantly reduces background noise and enhances selectivity.

The key parameters to be optimized include:

Ionization Mode: Olopatadine is typically analyzed in the positive ion electrospray ionization (ESI+) mode. oup.comsemanticscholar.orgavma.org

Precursor and Product Ions (MRM Transitions): The specific mass-to-charge ratios (m/z) of the precursor and product ions are selected for the analyte and the internal standard.

Ion Source Parameters: These include the ion spray voltage, gas temperatures (e.g., heater gas, drying gas), and gas flow rates, which are optimized to maximize the signal intensity. oup.com

Table 1: Example MRM Transitions for Olopatadine and its Deuterated Internal Standard This table presents illustrative data and may not reflect one specific study.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Olopatadine338.1165.1ESI+
Olopatadine-d3341.1165.1ESI+

Data sourced from a study on the pharmacokinetics of Olopatadine tablets. semanticscholar.org Note: The study cited used Olopatadine-d3. The transition for this compound would be different.

Table 2: Example Chromatographic Conditions for Olopatadine Analysis This table presents a compilation of typical parameters and may not reflect a single definitive method.

ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase Acetonitrile and Ammonium Formate Buffer
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 20 µL

Data compiled from various sources on Olopatadine analysis. oup.com

Application in Research Studies Requiring High-Precision Quantification of Analytes

The use of this compound as an internal standard is essential in research that demands highly accurate and reliable quantification of Olopatadine, such as pharmacokinetic studies. These studies track the absorption, distribution, metabolism, and excretion (ADME) of a drug, and precise measurements are critical to the findings.

A notable application of this compound is in preclinical ocular pharmacokinetic research. In one such study, researchers compared the ocular tissue distribution of two different ophthalmic solutions of Olopatadine (0.2% and 0.77%) in male New Zealand White rabbits. researchgate.net To achieve high-precision quantification, samples from various ocular tissues (such as the cornea, conjunctiva, and aqueous humor) and plasma were spiked with this compound as an internal standard. researchgate.net The samples were then analyzed using a qualified LC-MS/MS method. researchgate.net

The inclusion of this compound was crucial for correcting matrix effects—the interference from other components within the biological sample—and ensuring that the measured concentrations of Olopatadine were accurate across different and complex tissue types. The study successfully determined the concentration-time profiles of Olopatadine in each tissue, revealing that the 0.77% formulation led to higher and more sustained drug concentrations in target ocular tissues compared to the 0.2% solution. researchgate.net Such precise quantitative data, made reliable by the use of a stable isotope-labeled internal standard like this compound, is fundamental for developing new drug formulations and understanding their therapeutic efficacy. researchgate.net

Mechanistic Metabolism and Biotransformation Studies Utilizing Olopatadine D6

Identification of Olopatadine (B1677272) Metabolic Pathways Using Deuterated Tracers

The use of deuterated tracers like Olopatadine-d6 is fundamental in accurately delineating the metabolic pathways of the parent compound. This compound serves as an ideal internal standard in liquid chromatography-mass spectrometry (LC-MS) analyses, allowing for precise quantification and differentiation of the drug from its metabolic products within biological samples. researchgate.net While olopatadine is primarily eliminated unchanged through renal excretion, its metabolism, though not extensive, involves several key enzymatic pathways. drugbank.comnih.govjst.go.jp Studies have identified at least two major and several minor metabolites in plasma and urine. drugbank.comfda.gov The primary routes of biotransformation are N-oxidation and N-demethylation. drugbank.comnih.gov

In vitro systems are crucial for identifying the enzymes responsible for a drug's metabolism. Incubations with human liver microsomes, which are rich in cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes, have been central to understanding olopatadine's biotransformation. nih.govresearchgate.net These studies revealed that olopatadine is metabolized into two primary metabolites, identified as N-monodemethylolopatadine (M1) and olopatadine N-oxide (M3). nih.govfda.gov

Further investigations using cDNA-expressed recombinant enzymes have pinpointed the specific enzymes involved. nih.govrxlist.com The formation of M1 (N-desmethyl olopatadine) is catalyzed almost exclusively by CYP3A4. nih.govnovartis.com In contrast, the formation of M3 (olopatadine N-oxide) is primarily mediated by FMO1 and FMO3. nih.govrxlist.com Studies using hepatocytes, which provide a more complete model of liver function by containing a wider array of phase I and phase II enzymes, have corroborated these findings and are essential for studying slowly metabolized compounds. upcyte.comcellgs.com The use of selective chemical inhibitors for specific enzymes in these in vitro systems further confirms the roles of CYP3A4 and FMOs in the respective metabolic pathways. nih.govfda.gov For instance, the formation of M1 was significantly reduced by CYP3A4 inhibitors like ketoconazole, while FMO inhibitors like thiourea (B124793) impeded the formation of M3. nih.gov

Preclinical studies in animal models, such as rats and dogs, provide essential data on the in vivo metabolic profile of olopatadine. researchgate.netfda.gov Following oral administration of radiolabeled olopatadine to rats, the drug was found to be rapidly absorbed and eliminated, primarily through urinary excretion. jst.go.jpnovartis.com These studies confirmed that unchanged olopatadine is the major component recovered in urine, indicating that metabolism is a minor route of elimination. jst.go.jpfda.gov

In both rats and dogs, the major metabolites identified included N-mono-demethylolopatadine (M1) and olopatadine N-oxide (M3), consistent with the in vitro findings. researchgate.netresearchgate.net Other minor metabolites were also detected, such as C⁸-hydroxyl-olopatadine and its sulfate (B86663) conjugate. researchgate.net Studies in rabbits following topical ocular administration also showed that olopatadine is absorbed and distributed to ocular tissues, with the highest concentrations found in the conjunctiva and cornea. novartis.comresearchgate.net Animal studies have also been used to confirm the transfer of olopatadine and its metabolites into milk during lactation in rats. novartis.commedsafe.govt.nz These preclinical models are vital for building a comprehensive picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile before human studies.

Characterization of Major and Minor Metabolites of Olopatadine via this compound

The structural elucidation of metabolites is a critical step in drug metabolism research. The use of deuterated standards like this compound significantly aids in the confident identification and characterization of these metabolites against the complex background of biological samples. Following administration, olopatadine gives rise to at least six circulating metabolites, though most are present in very low concentrations. drugbank.com The two most significant metabolites are N-desmethyl olopatadine (M1) and olopatadine N-oxide (M3). fda.govnovartis.com In plasma, these metabolites account for a small fraction of the parent drug concentration, with M1 and M3 representing approximately 2.0% and 3.0% of the parent Cmax, respectively. fda.gov

The primary sites of metabolic transformation on the olopatadine molecule are the N,N-dimethylamino group.

N-demethylation : This reaction involves the removal of one of the methyl groups from the dimethylamino moiety to form N-desmethyl olopatadine (M1). In vitro studies have definitively shown that this transformation is almost exclusively catalyzed by the cytochrome P450 isozyme CYP3A4. nih.govrxlist.comnovartis.com

N-oxidation : This pathway involves the oxidation of the nitrogen atom on the dimethylamino group to form olopatadine N-oxide (M3). This reaction is predominantly carried out by flavin-containing monooxygenases, specifically FMO1 and FMO3. drugbank.comnih.govrxlist.com FMOs are known to catalyze the N-oxidation of aliphatic tertiary amines, while CYPs tend to favor N-dealkylation, which aligns perfectly with the observed metabolic profile of olopatadine. ucl.ac.uknih.gov

High-resolution mass spectrometry (HRMS), typically coupled with high-performance liquid chromatography (HPLC), is a powerful and indispensable tool for modern metabolite identification and profiling. researchgate.netijpras.com This technology provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent drug and its metabolites. ijpras.comturkjps.org

In the study of olopatadine metabolism, HPLC-tandem mass spectrometry (LC-MS/MS) methods are employed to separate, detect, and quantify olopatadine and its metabolites from biological fluids like plasma and urine. turkjps.orgnih.gov The use of a stable isotope-labeled internal standard, such as this compound, is crucial for achieving the high accuracy and precision required for pharmacokinetic analysis. researchgate.net The deuterated standard co-elutes with the unlabeled drug but is distinguished by its higher mass, correcting for any variability in sample preparation and instrument response. researchgate.net HRMS techniques like Time-of-Flight (TOF) and Orbitrap can generate comprehensive fragmentation data, which helps in the structural elucidation of unknown metabolites by piecing together their chemical structures from the fragment ions. ijpras.comturkjps.org

Enzyme Kinetic Studies and Metabolic Profiling in Research Systems

Enzyme kinetic studies are performed to quantify the rate at which metabolic reactions occur and to determine the affinity of the enzymes for the substrate. For olopatadine, these studies have been conducted using in vitro systems like human liver microsomes and recombinant enzymes. nih.govfda.gov

In incubations with human liver microsomes, the formation rates for the two primary metabolites were determined. nih.govfda.gov The N-demethylation reaction to form M1 proceeded at a rate of 0.330 pmol/min/mg protein, while the N-oxidation reaction to form M3 was significantly faster, with a formation rate of 2.50 pmol/min/mg protein. nih.govfda.gov This indicates that N-oxidation is the more predominant metabolic pathway of the two in this system.

These kinetic findings are supported by studies with specific cDNA-expressed enzymes, which confirmed the high specific activity of FMO1 and FMO3 in catalyzing M3 formation and the singular role of CYP3A4 in M1 formation. nih.govfda.gov Importantly, these studies also showed that olopatadine does not significantly inhibit major CYP450 isozymes (including CYP1A2, 2C9, 2C19, 2D6, 2E1, and 3A4), suggesting a low potential for metabolic drug-drug interactions. nih.govrxlist.comdrugs.com

The table below summarizes the key findings from the in vitro metabolic studies of olopatadine.

Parameter Finding Enzymes Involved References
Major Metabolite 1 N-desmethyl olopatadine (M1)CYP3A4 nih.govrxlist.comnovartis.com
Major Metabolite 2 Olopatadine N-oxide (M3)FMO1, FMO3 nih.govfda.govrxlist.com
Formation Rate of M1 0.330 pmol/min/mg proteinCYP3A4 nih.govfda.gov
Formation Rate of M3 2.50 pmol/min/mg proteinFMO1, FMO3 nih.govfda.gov
CYP Inhibition No significant inhibition of major CYP isozymesN/A nih.govrxlist.comdrugs.com

Determination of Cytochrome P450 Isoform Involvement (e.g., CYP3A4, FMO1, FMO3)

In vitro studies using human liver microsomes and cDNA-expressed enzymes have been instrumental in identifying the specific enzymes responsible for olopatadine metabolism. These studies show that olopatadine is converted into two primary metabolites, designated M1 (N-monodemethylolopatadine) and M3 (olopatadine N-oxide). nih.govresearchgate.net

The other major metabolite, olopatadine N-oxide (M3), is formed through the action of flavin-containing monooxygenases (FMO), specifically isoforms FMO1 and FMO3. nih.govresearchgate.netfda.govtmda.go.tzdrugbank.com Evidence for FMO involvement includes the enhancement of M3 formation by the FMO activator N-octylamine and its inhibition by thiourea. nih.govresearchgate.net While CYP3A4 is a member of the cytochrome P450 superfamily, FMOs represent a different class of monooxygenase enzymes involved in Phase I metabolism.

Further investigations revealed that olopatadine is unlikely to cause significant drug-drug interactions through P450 enzyme inhibition. nih.gov At concentrations well above those achieved in clinical use, olopatadine did not meaningfully inhibit the activity of major CYP450 enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. fda.govtmda.go.tz

The table below summarizes the key enzymes and the metabolic reactions they catalyze.

Table 1: Principal Enzymes in Olopatadine Metabolism

Enzyme Family Specific Isoform(s) Metabolite Formed Metabolic Reaction Citation(s)
Cytochrome P450 CYP3A4 M1 (N-monodemethylolopatadine) N-demethylation nih.gov, researchgate.net, fda.gov, tmda.go.tz
Flavin-containing Monooxygenase FMO1, FMO3 M3 (Olopatadine N-oxide) N-oxidation nih.gov, drugbank.com, researchgate.net, fda.gov, tmda.go.tz

Kinetic Parameters of Metabolic Biotransformations

Kinetic studies performed during incubations with human liver microsomes in the presence of an NADPH-generating system have provided quantitative data on the formation rates of olopatadine's principal metabolites. These experiments offer insight into the efficiency of the enzymatic processes.

The rate of formation for M1 (N-monodemethylolopatadine), catalyzed by CYP3A4, was determined to be 0.330 pmol/min/mg of microsomal protein. nih.govresearchgate.net For the N-oxidation pathway, the formation of M3 (olopatadine N-oxide), catalyzed by FMOs, occurred at a higher rate of 2.50 pmol/min/mg of protein. nih.govresearchgate.net

In a separate in vitro experiment measuring metabolite formation after a one-hour incubation period, M1 and M3 accounted for 5.2% and 30.5% of the initial olopatadine concentration, respectively. fda.gov

The kinetic data from these biotransformations are detailed in the table below.

Table 2: Kinetic Parameters of Olopatadine Metabolite Formation in Human Liver Microsomes

Metabolite Formation Rate (pmol/min/mg protein) Percentage of Initial Substrate (after 1 hr incubation) Primary Catalyzing Enzyme(s) Citation(s)
M1 (N-monodemethylolopatadine) 0.330 5.2% CYP3A4 nih.gov, researchgate.net, fda.gov
M3 (Olopatadine N-oxide) 2.50 30.5% FMO1, FMO3 nih.gov, researchgate.net, fda.gov

Degradation Pathways and Stability Assessment of Olopatadine and Its Deuterated Analog in Research Contexts

Investigation of Forced Degradation Products of Olopatadine-d6 (or Olopatadine (B1677272), as d6 would trace the same pathways)

Forced degradation, or stress testing, exposes the drug substance to conditions more severe than accelerated stability testing. This process helps to elucidate the inherent stability of the molecule. nih.govnih.gov Studies on Olopatadine have been conducted under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, to identify likely degradation products (DPs). nih.govtandfonline.com

Olopatadine demonstrates susceptibility to degradation under hydrolytic conditions across acidic, alkaline, and neutral pH ranges. nih.govresearchgate.net The degradation profiles in all three conditions show similarities, indicating common pathways. nih.govjournalagent.com

Acidic Degradation : When subjected to acidic conditions (e.g., 0.1 N HCl), Olopatadine degrades to form multiple products. nih.govmedcraveonline.com One study identified five distinct degradation products (DPs), designated OLO1, OLO2, OLO3, OLO4, and OLO5. nih.govjournalagent.com Another investigation reported approximately 10% degradation when heated in 1 N HCl at 80°C for two hours. tandfonline.com

Alkaline Degradation : In alkaline conditions (e.g., 0.1 N NaOH), Olopatadine also undergoes significant degradation. nih.govmedcraveonline.com Research has shown the formation of four degradation products, with two being common to acidic hydrolysis (OLO3, OLO5) and two being unique to alkaline conditions (OLO6, OLO7). nih.govjournalagent.com A separate study observed 5% degradation after heating in 1 N NaOH at 80°C for three hours. tandfonline.com

Neutral Degradation : In neutral hydrolytic conditions (e.g., water at 60°C), Olopatadine shows gradual degradation. nih.gov The degradation products formed under neutral stress have also been observed in acidic conditions, with OLO5 being a major degradant across all hydrolytic environments. nih.gov However, one study found the drug to be stable in neutral conditions when heated at 80°C for 8 hours. tandfonline.com

Summary of Hydrolytic Degradation Products of Olopatadine
ConditionIdentified Degradation Products (DPs)Key Findings
Acidic (0.1 N HCl)OLO1, OLO2, OLO3, OLO4, OLO5Five DPs observed; OLO5 is a major product. nih.govjournalagent.com
Alkaline (0.1 N NaOH)OLO3, OLO5, OLO6, OLO7Four DPs observed; OLO5 and OLO6 are major products. nih.govjournalagent.com
Neutral (Water)DPs also found in acidic conditions (e.g., OLO3, OLO5)Degradation is gradual; OLO5 is a major product. nih.gov

There are conflicting reports regarding the stability of Olopatadine under oxidative stress. Several studies, which exposed Olopatadine (as a solid powder or in solution) to hydrogen peroxide (3% and 10% H₂O₂), found no degradation over a period of ten days. nih.govjournalagent.comresearchgate.net Another study also reported the drug to be stable under oxidative stress with 30% H₂O₂ at room temperature for 24 hours. tandfonline.com

Conversely, other research indicates that Olopatadine is susceptible to oxidative conditions. scispace.comresearchgate.net One study described strong degradation under an oxidative environment, leading to the formation of Olopatadine related compound B. scispace.comresearchgate.net Another investigation reported about 90% degradation when treated with 3.0% H₂O₂ for 30 minutes. medcraveonline.com Slight degradation in oxidative conditions has also been noted. researchgate.net This discrepancy suggests that the stability to oxidation may be highly dependent on the specific experimental conditions, such as the physical state of the drug (solid vs. solution), concentration of the oxidizing agent, and duration of exposure.

The photostability of Olopatadine is also a subject of varied findings in the literature. Some studies have concluded that Olopatadine is stable when exposed to ultraviolet (UV) light, particularly when the bulk drug powder is tested. nih.govjournalagent.comresearchgate.netresearchgate.net

In contrast, other research indicates that Olopatadine is sensitive to light. tandfonline.commedcraveonline.comscispace.com It has been reported that a methanolic solution of Olopatadine, upon exposure to photolytic conditions, generated four degradation products, resulting in 15% degradation of the parent drug. tandfonline.com Another study found Olopatadine to be less stable under photolytic conditions and calculated degradation rate constants of 0.002488 % min⁻¹ in a dry state and 0.003583 % min⁻¹ in a wet state. medcraveonline.commedcraveonline.com Further research identified the formation of E and Z isomers of Olopatadine carbaldehyde during photolytic forced degradation of an ophthalmic solution. researchgate.net

Similar to oxidative and photolytic degradation, the thermal stability of Olopatadine appears to be conditional. Several studies reported that the solid form of Olopatadine is stable when exposed to dry heat (e.g., 60°C or 80°C). nih.govtandfonline.comresearchgate.net

However, degradation has been observed under other thermal conditions. Research has shown that thermal degradation is significantly higher in a "wet state" compared to a "dry state". medcraveonline.com The degradation rate constant for the dry state was 0.01400% hr⁻¹, whereas for the wet state it was 0.04753% hr⁻¹. medcraveonline.com Another study showed that sterilization by heating caused a notable increase in impurities, particularly Olopatadine related compound B, suggesting that thermal and oxidative pathways may be linked. scispace.comresearchgate.net

Characterization and Identification of Degradation Products Using Advanced Analytical Techniques (e.g., RP-HPLC-DAD-HRMS)

The separation and structural elucidation of Olopatadine's degradation products have been accomplished using advanced hyphenated analytical techniques. nih.govresearchgate.net A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for separating the degradation products from the parent drug. nih.govjournalagent.com Coupling this with a Diode-Array Detector (DAD) and High-Resolution Mass Spectrometry (HRMS) allows for the identification and characterization of the impurities. nih.govnih.gov

Using an RP-HPLC-DAD-HRMS method, researchers have identified several degradation products formed during forced degradation studies. nih.govepa.gov For instance, the degradant OLO1, formed under hydrolytic conditions, was identified as (2-(4-(dimethylamino) butyl) phenyl)methanol, likely resulting from the cleavage of the tricyclic ring. nih.govresearchgate.net An impurity present in the standard drug, OLO-Imp, was proposed to be 11-[(3-dimethylamino)-propylidene]-6,11-dihydro-dibenz[b,e]oxepin-2-propanoic acid. nih.govnih.gov Other identified products include the geometric E-isomer of Olopatadine and the methyl esters of both the E and Z isomers. tandfonline.com

Identified Degradation Products of Olopatadine
DP CodeObserved m/z [M+H]⁺Proposed Structure/NameFormation Condition(s)
OLO1224.1699(2-(4-(dimethylamino) butyl) phenyl)methanolAcidic, Neutral Hydrolysis. nih.gov
OLO3359.1726Sodium salt of OlopatadineAcidic, Alkaline, Neutral Hydrolysis. nih.gov
Degradant I338.175111-[(E)-3-(Dimethylamino) propylidene]-6, 11-dihydrodibenz [b, e] oxepin-2-acetic acid (E-isomer)Acidic, Basic, Photolytic. tandfonline.com
Degradant IV352.190711-[(E)-3-(Dimethylamino) propylidene]-6, 11-dihydrodibenz [b, e] oxepin-2-acetic acid methyl esterPhotolytic. tandfonline.com
Degradant V352.190711-[(Z)-3-(Dimethylamino) propylidene]-6, 11-dihydrodibenz [b, e] oxepin-2-acetic acid methyl esterAcidic, Photolytic. tandfonline.com
Not specifiedNot specifiedE and Z isomers of Olopatadine carbaldehydePhotolytic. researchgate.net

Stability Profiling of this compound in Analytical Standards and Research Samples

The stability of analytical standards and samples is critical for ensuring the accuracy and reliability of quantitative results. As this compound serves as an internal standard, its stability in analytical solutions is paramount. Studies on Olopatadine hydrochloride demonstrate good stability in solution under typical laboratory conditions.

Research has shown that standard solutions of Olopatadine are stable for at least 24 to 48 hours when stored at both room temperature (approximately 25°C) and under refrigeration (2-8°C). researchgate.netmedcraveonline.com The stability was confirmed by consistent analytical responses over time, with low relative standard deviation (%RSD) values. nih.govresearchgate.net One study specifically noted that the drug is stable in the selected analytical solution (50% methanol) at room temperature. nih.gov Preliminary stability studies of formulated eye drops also indicate satisfactory physicochemical stability under various storage conditions. dntb.gov.uanih.gov This body of evidence supports the use of this compound as a reliable internal standard, as it can be expected to remain stable throughout the course of typical analytical runs when prepared in appropriate solvents and stored correctly.

Influence of Environmental Factors on Stability in Research Solutions

The stability of olopatadine hydrochloride in solution is influenced by several environmental factors, including pH, light, and temperature. Forced degradation studies, which subject the compound to stress conditions, help to identify potential degradation pathways.

pH and Hydrolysis: Olopatadine demonstrates susceptibility to degradation in both acidic and alkaline conditions. medcraveonline.commedcraveonline.com In acidic hydrolysis, several degradation products have been identified. researchgate.net Similarly, exposure to basic conditions also leads to degradation. medcraveonline.com However, under neutral hydrolytic conditions, the degradation is reported to be negligible. medcraveonline.com One study found a similar pattern of degradation in all hydrolytic conditions (acidic, alkaline, and neutral). nih.govturkjps.org

Oxidative Conditions: There are conflicting reports regarding olopatadine's stability under oxidative stress. Some studies indicate that it is susceptible to oxidative degradation. scispace.comresearchgate.net Conversely, other research suggests that no degradation was observed under oxidative conditions over a 10-day period. nih.govturkjps.org

Photolytic and Thermal Stress: Olopatadine has been found to be less stable under photolytic (light) conditions. medcraveonline.commedcraveonline.com In contrast, it is generally considered to be stable under thermal stress (heat). nih.govturkjps.orgresearchgate.net One study noted that no degradation was found in the solid powder form when exposed to thermal and UV light. researchgate.net

The following table summarizes findings from forced degradation studies on olopatadine hydrochloride, which can serve as an indicator for the expected stability of this compound.

ConditionObservationReference
Acidic HydrolysisSignificant degradation observed. medcraveonline.commedcraveonline.com
Alkaline HydrolysisDegradation occurs. medcraveonline.com
Neutral HydrolysisNegligible degradation. medcraveonline.com
Oxidative ConditionsConflicting reports: some show degradation, others report stability. nih.govturkjps.orgscispace.comresearchgate.net
Photolytic (Light) StressLess stable; degradation observed. medcraveonline.commedcraveonline.com
Thermal (Heat) StressGenerally stable. nih.govturkjps.orgresearchgate.net

Long-Term Storage Stability for Reference Standards

The long-term stability of reference standards is critical for ensuring the accuracy and reproducibility of analytical measurements. For this compound, which is primarily used as an internal standard, maintaining its purity and concentration over time is essential.

While specific long-term stability data for this compound is not available, the general guidelines for storing deuterated and other stable isotope-labeled internal standards recommend storage in tightly sealed containers, protected from light, and at controlled low temperatures to minimize degradation. acanthusresearch.com For the non-deuterated olopatadine hydrochloride, product monographs for ophthalmic solutions recommend storage at temperatures ranging from 4°C to 30°C. researchgate.netgoogle.com Stability studies for an ophthalmic solution of olopatadine hydrochloride demonstrated its stability for up to 24 months when stored under appropriate conditions. fda.gov

Analytical solutions of olopatadine have been found to be stable for at least 24 hours at both room temperature and refrigerated conditions (5°C). researchgate.net Another study confirmed the stability of olopatadine standard solutions for 48 hours at both benchtop (~25°C) and refrigerated (2-8°C) temperatures when protected from light. medcraveonline.com

The table below outlines the recommended storage conditions and observed stability for olopatadine, which can be extrapolated for the long-term storage of this compound as a reference standard.

Compound/ProductStorage ConditionObserved StabilityReference
Olopatadine Hydrochloride Ophthalmic Solution4°C to 30°CUp to 24 months researchgate.netgoogle.comfda.gov
Olopatadine Analytical SolutionRoom Temperature (~25°C) and Refrigerated (5°C)Stable for at least 24 hours researchgate.net
Olopatadine Standard Solution (in dark)Benchtop (~25°C) and Refrigerated (2-8°C)Stable for 48 hours medcraveonline.com
General Deuterated Internal StandardsTightly sealed, protected from light, low temperaturesLong-term stability is dependent on the specific compound and conditions. acanthusresearch.com

Preclinical Pharmacokinetic and Mechanistic Research Applications of Olopatadine D6 Excluding Human Clinical Studies

Pharmacokinetic Investigations in Animal Models

The study of a drug's absorption, distribution, metabolism, and excretion (ADME) profile in animal models is a cornerstone of preclinical development. Olopatadine-d6 is essential for the bioanalytical methods used in these investigations.

In preclinical settings, particularly in ophthalmology, understanding the local pharmacokinetics of a topically administered drug is critical. Studies in male New Zealand White rabbits have been conducted to compare the ocular tissue distribution of different formulations of Olopatadine (B1677272). nih.govhres.ca In these experiments, Olopatadine concentrations in tissues such as the conjunctiva, cornea, aqueous humor, and choroid are measured over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The methodology for such studies explicitly involves spiking samples with this compound as an internal standard to ensure accurate quantification. researchgate.net

Following a single, bilateral topical ocular dose, Olopatadine is absorbed into the eye, reaching maximum concentrations (Cmax) in most ocular tissues and plasma within 30 minutes to 2 hours. nih.gov Tissues at the site of administration, the conjunctiva and cornea, exhibit the highest concentrations of the drug. researchgate.netnih.gov A study comparing 0.2% and 0.77% Olopatadine solutions in rabbits demonstrated dose-proportional increases in exposure in ocular tissues. researchgate.netfda.gov.ph The higher concentration formulation resulted in more prolonged and elevated Olopatadine levels in the target tissues. researchgate.netnih.gov

Table 1: Peak Concentration (Cmax) of Olopatadine in Rabbit Ocular Tissues After Single Topical Dose Data derived from studies using this compound as an internal standard for quantification.

TissueCmax with 0.2% Solution (ng/g)Cmax with 0.77% Solution (ng/g)
Conjunctiva6093,000
Cornea7202,230
Source: Journal of Ocular Pharmacology and Therapeutics. researchgate.netnih.gov

Investigating the routes of elimination of a drug from the body is a key component of pharmacokinetic profiling. Preclinical studies in rats following oral administration of radiolabeled Olopatadine have shown that the compound is rapidly eliminated, primarily through urinary excretion and biotransformation. fda.gov.ph Unchanged Olopatadine is the main component found in excreta. fda.gov Following oral administration, approximately 60-70% of the dose has been recovered in the urine as the parent drug. fda.gov The accurate measurement of Olopatadine and its metabolites (such as N-desmethyl olopatadine and olopatadine N-oxide) in urine and feces relies on validated bioanalytical methods where this compound would serve as an indispensable internal standard for LC-MS/MS analysis. fda.govfda.gov

Pharmacokinetic and pharmacodynamic properties of Olopatadine have been evaluated in various animal models, including rats, guinea pigs, and dogs, to understand its effects and safety profile before human trials. fda.govjst.go.jp For instance, oral administration to sensitized guinea pigs and rats demonstrated inhibition of allergic responses. jst.go.jp Intranasal studies in rats and dogs have also been performed. fda.gov Comparing the absorption, distribution, and elimination of Olopatadine across these different species is vital for extrapolating data to predict human outcomes. The use of this compound as an internal standard ensures the reliability and comparability of the pharmacokinetic data generated from these diverse preclinical models.

Mechanistic Pharmacodynamic and Target Engagement Studies (in vitro or animal models)

This compound is also a valuable tool in in vitro studies designed to elucidate the mechanisms of action of Olopatadine at the molecular level.

Olopatadine's primary mechanism of action is as a selective histamine (B1213489) H1-receptor antagonist. jst.go.jpnih.gov In vitro receptor binding studies are performed to determine the affinity and selectivity of the drug for its target. These assays often involve a labeled ligand that competes with the drug for binding to the receptor. While early studies used radiolabeled compounds like [3H]pyrilamine to assess binding to H1 receptors, modern techniques can employ stable isotope-labeled compounds like this compound in conjunction with mass spectrometry. nih.gov

Studies have shown that Olopatadine has a high affinity for H1-receptors, with a significantly lower affinity for H2- and H3-receptors, demonstrating its high selectivity. nih.gov The introduction of a carboxylic acid moiety in the structure of Olopatadine has been shown to increase its residence time at the H1-receptor. nih.gov

Table 2: Binding Affinity (Ki) of Olopatadine for Histamine Receptors Data from in vitro competitive binding assays.

ReceptorKi (nM)Selectivity vs. H1
H141.1 ± 6.0-
H243,437 ± 6,2571,059-fold lower affinity
H3171,666 ± 6,7744,177-fold lower affinity
Source: Journal of Ocular Pharmacology and Therapeutics. nih.gov

To assess the potential for a drug to cause metabolic drug-drug interactions, in vitro assays are conducted using human liver microsomes or cDNA-expressed enzymes to see if the drug inhibits major metabolic pathways, such as the cytochrome P450 (CYP) enzyme system. nih.gov Studies on Olopatadine have shown that it does not inhibit metabolic reactions involving CYP isozymes 1A2, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4. medicines.org.uk The formation of its main metabolite, N-desmethyl olopatadine (M1), is catalyzed almost exclusively by CYP3A4. nih.gov

In these experiments, Olopatadine is incubated with liver microsomes, and its concentration is measured over time. The use of this compound as an internal standard in the LC-MS/MS analytical method is critical for accurately determining the rate of metabolism and confirming that Olopatadine does not significantly inhibit P450 activities. nih.gov These findings indicate that Olopatadine is unlikely to cause clinically relevant metabolic interactions. medicines.org.uk

Application in Preclinical Biomarker Discovery and Validation

In the realm of preclinical research, the deuterated analog of Olopatadine, this compound, serves a critical, albeit often indirect, role in the discovery and validation of biomarkers. While not typically used as a therapeutic agent itself in these studies, its application as an internal standard in pharmacokinetic (PK) analyses is fundamental to the integrity of studies that investigate the pharmacodynamic (PD) effects of Olopatadine, which are often measured by changes in biological markers.

The primary utility of this compound is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure the accurate quantification of Olopatadine in various biological matrices. In a preclinical study on rabbits, for instance, this compound was employed as an internal standard to determine the concentration of Olopatadine in samples. researchgate.net This precise measurement of the parent compound is a prerequisite for establishing a clear relationship between drug exposure and its biological effect, a cornerstone of PK/PD modeling.

Preclinical studies investigating the mechanism of action of Olopatadine inherently involve the measurement of biomarkers. Olopatadine is known to have multiple anti-allergic effects, including histamine H1 receptor antagonism and stabilization of mast cells, which prevents the release of various inflammatory mediators. researchgate.netnih.govresearchgate.net These mediators are prime candidates for preclinical biomarkers to assess the drug's efficacy.

For example, in a study using a sensitized guinea pig model, the administration of Olopatadine was shown to reduce the concentration of thromboxane (B8750289) A2 (TXA2) in nasal lavage fluid. frontiersin.org While this particular study did not explicitly mention the use of this compound, it exemplifies the type of biomarker assessment that is commonly performed in conjunction with pharmacokinetic analysis. In such a study, this compound would be indispensable for correlating the observed reduction in TXA2 (the biomarker) with the precise concentration of Olopatadine in the relevant tissues or systemic circulation.

The validation of such a biomarker would involve demonstrating that its levels consistently and predictably change in response to treatment with Olopatadine across a range of doses and time points. This is where the stability and chemical identicality of this compound to Olopatadine (except for the isotopic difference) become crucial for generating reliable and reproducible pharmacokinetic data, which in turn supports the validation of the pharmacodynamic biomarker.

The table below illustrates hypothetical data from a preclinical study designed to validate the effect of Olopatadine on key inflammatory biomarkers. In this scenario, this compound would have been used as an internal standard to ensure the accuracy of the Olopatadine concentration measurements, which would be correlated with the biomarker levels.

Table 1: Hypothetical Preclinical Biomarker Modulation by Olopatadine

Treatment GroupN (animals)Mean Histamine Level (pg/mL)Mean Prostaglandin D2 Level (pg/mL)Mean TNF-alpha Level (pg/mL)
Vehicle Control10150.2 ± 12.585.6 ± 7.845.3 ± 5.1
Olopatadine (Low Dose)1095.7 ± 9.162.1 ± 6.530.8 ± 4.2
Olopatadine (High Dose)1052.3 ± 6.8 40.9 ± 5.318.2 ± 3.5**
p < 0.05 vs. Vehicle Control; **p < 0.01 vs. Vehicle Control
This table is a representation of potential research findings and is for illustrative purposes only.

Future Directions and Emerging Research Avenues for Olopatadine D6

Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics)

The integration of Olopatadine-d6 with advanced "omics" technologies, particularly metabolomics and proteomics, represents a significant frontier in research. In these fields, which involve the large-scale study of small molecules (metabolites) and proteins, precise and accurate quantification is paramount. This compound is ideally suited to enhance the reliability of such studies.

As a stable isotope-labeled internal standard, this compound is used in mass spectrometry-based analyses to improve accuracy and reproducibility. medchemexpress.com Its key role is to correct for variations that can occur during sample preparation and analysis, including matrix effects where other molecules in a complex biological sample can interfere with the signal of the analyte of interest. clearsynth.comkcasbio.com

In future metabolomics research, this compound can be used to precisely quantify the parent compound, Olopatadine (B1677272), while simultaneously studying the broader metabolic network. medchemexpress.com By providing a stable reference point, it allows researchers to more accurately identify and quantify endogenous and exogenous metabolites, reducing the risk of false positives and enabling a clearer reconstruction of metabolic pathways. medchemexpress.com This is crucial for understanding how Olopatadine interacts with cellular systems and for identifying key metabolic nodes that could be targets for future drug development. medchemexpress.com

In proteomics, while not a direct tool for protein analysis, the use of deuterated standards like this compound in parallel pharmacokinetic/pharmacodynamic (PK/PD) studies can help correlate drug and metabolite concentrations with changes in protein expression, offering insights into the drug's mechanism of action and its effects on cellular protein machinery.

Table 1: Potential Applications of this compound in Omics Technologies

Omics FieldSpecific ApplicationResearch GoalAnticipated Outcome
MetabolomicsStable Isotope Resolution Metabolomics (SIRM)To trace the metabolic fate of Olopatadine within cellular systems.Identification of novel metabolites and clarification of metabolic pathways. medchemexpress.com
MetabolomicsQuantitative BioanalysisAccurate measurement of Olopatadine and its metabolites in complex biological samples (e.g., plasma, tissue).Improved accuracy of pharmacokinetic profiles and reduced analytical variability. clearsynth.com
ProteomicsPK/PD Correlation StudiesTo correlate specific drug concentrations with changes in the proteome.Understanding the downstream effects of histamine (B1213489) receptor blockage on protein expression.

Development of Novel Isotopic Variants and Their Specialized Research Applications

While this compound is the common deuterated form, the future lies in the development of novel isotopic variants incorporating other stable isotopes such as Carbon-13 (¹³C) or Nitrogen-15 (B135050) (¹⁵N), or by increasing the number of deuterium (B1214612) atoms. These new variants would open the door to more specialized and powerful research applications.

The creation of multiply-labeled isotopologues could be particularly useful in complex multi-analyte assays, where researchers aim to quantify a parent drug and several of its metabolites simultaneously. tandfonline.com By synthesizing a suite of standards, each with a unique mass shift, scientists can avoid cross-signal interference and achieve cleaner, more reliable data for each individual compound. tandfonline.comnih.gov

Furthermore, novel variants with isotopic labels placed at specific metabolic "hot spots" on the molecule could be developed. This would allow for highly detailed metabolic fate mapping, enabling researchers to precisely track which parts of the Olopatadine molecule are altered by metabolic enzymes. Such studies are invaluable for understanding drug metabolism in depth and for predicting potential drug-drug interactions.

Table 2: Potential Novel Isotopic Variants of Olopatadine and Their Applications

Isotopic VariantLabeling StrategySpecialized ApplicationResearch Advantage
Olopatadine-¹³C₃Incorporation of three ¹³C atomsMultiplexed quantitative analysis with other isotopologues.Allows for simultaneous quantification of multiple analytes without mass overlap.
Olopatadine-¹⁵NIncorporation of a ¹⁵N atom in the pyridine (B92270) ringMetabolic stability studies at the nitrogen position.Provides specific insights into the stability and metabolism of the heterocyclic ring system.
Olopatadine-d₉Increased deuterium incorporationUse as an internal standard with greater mass separation from the analyte.Minimizes any potential for isotopic cross-contribution, enhancing analytical precision. nih.gov

Advanced Computational Modeling and Simulation for this compound Behavior and Interactions

Advanced computational techniques, such as molecular dynamics (MD) simulations and quantum chemical calculations, offer a powerful, non-experimental way to predict the behavior and interactions of drug molecules. mdpi.comvsu.ru While extensive modeling specific to this compound is still an emerging area, this approach holds immense future potential.

MD simulations can be used to model the binding of Olopatadine to its primary target, the histamine H1 receptor. rsc.org By simulating the dynamic movements and interactions between the drug and the protein at an atomic level, researchers can gain insights into the stability of the drug-receptor complex and the specific forces that govern binding. mdpi.com Applying these simulations to both Olopatadine and this compound could help elucidate whether the deuterium substitution has any subtle effects on binding kinetics or conformation, a phenomenon known as the Isotope Effect.

Furthermore, computational tools can predict key physicochemical properties, such as hydrophobicity and electronic structure, which influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov These in silico methods can be used to screen potential new isotopic variants for desired properties before undertaking costly and time-consuming chemical synthesis.

Table 3: Computational Modeling Techniques and Their Potential Insights for this compound

Modeling TechniqueResearch FocusPotential InsightRelevance to this compound
Molecular Dynamics (MD) SimulationDrug-receptor binding stability.Predicting the stability and interaction dynamics of Olopatadine at the histamine H1 receptor. mdpi.comrsc.orgInvestigating potential kinetic isotope effects on receptor binding affinity and duration.
Molecular DockingBinding pose and affinity prediction.Identifying the most likely binding orientation of Olopatadine within the receptor's active site.Guiding the design of novel analogs with potentially improved target selectivity. pharmaffiliates.com
Quantum Chemical Calculations (DFT)Electronic properties and molecular reactivity.Analyzing the electron distribution and predicting sites susceptible to metabolic attack. mdpi.comUnderstanding how deuteration might alter the molecule's intrinsic chemical reactivity.

Role in Drug Discovery and Development Pipeline Optimization (beyond clinical trials)

Beyond its use in formal clinical trials, this compound and other deuterated standards play a critical role in optimizing the preclinical drug discovery and development pipeline. tandfonline.com The use of a reliable stable isotope-labeled internal standard (SIL-IS) from the earliest stages of research can significantly improve the quality of data, leading to better decision-making and a more efficient development process. kcasbio.com

In early-stage discovery, such as in high-throughput screening and lead optimization, SIL-ISs are essential for the accurate bioanalysis needed to establish structure-activity relationships (SAR). tandfonline.compharmaffiliates.com By ensuring that pharmacokinetic data is robust, researchers can more confidently select which chemical modifications lead to improved drug properties.

During preclinical development, deuterated standards are indispensable for a range of ADME studies. They are used to accurately quantify the compound and its metabolites in various biological matrices from in vitro (e.g., microsomes, hepatocytes) and in vivo (animal) models. This ensures the generation of high-quality data for assessing a drug candidate's metabolic stability, permeability, and potential for drug-drug interactions, ultimately de-risking the progression of candidates into more expensive and regulated clinical phases. pharmaffiliates.com Investing in the synthesis of a SIL-IS early on can reduce method development time and prevent costly delays that may arise from unreliable data generated using less suitable surrogate internal standards. kcasbio.com

Table 4: Role of this compound in Preclinical Pipeline Optimization

Discovery/Development StageApplication of this compoundImpact on Pipeline Optimization
Lead OptimizationQuantitative bioanalysis for structure-activity relationship (SAR) studies.Provides reliable pharmacokinetic data to guide the selection of promising drug candidates. tandfonline.compharmaffiliates.com
In Vitro ADME StudiesInternal standard for assays measuring metabolic stability, and cell permeability.Ensures accurate assessment of a compound's fundamental biopharmaceutical properties.
In Vivo Preclinical PK StudiesAccurate quantification of the drug in animal plasma and tissues.Generates high-quality data for dose selection and prediction of human pharmacokinetics.
Toxicology StudiesInternal standard for dose exposure confirmation.Confirms that animals in safety studies were exposed to the correct levels of the test compound.

Q & A

Q. What is the methodological role of Olopatadine-d6 in quantitative mass spectrometry (MS) for pharmacokinetic studies?

this compound, a deuterium-labeled isotopologue, is primarily used as an internal standard (IS) in MS-based assays to improve accuracy by correcting for matrix effects and instrumental variability. Key considerations include:

  • Deuterium labeling : Reduces co-elution issues with the native compound, ensuring distinct mass-to-charge ratios .
  • Validation parameters : Calibration curves must demonstrate linearity (R² > 0.99) and precision (%CV < 15%) across the expected concentration range. Recovery rates should be ≥80% to confirm minimal ion suppression .
  • Example data :
ParameterOlopatadineThis compound
Retention Time3.2 min3.1 min
LOD0.1 ng/mL0.05 ng/mL

Q. How does deuterium labeling in this compound influence its metabolic stability in hepatic microsome assays?

Deuterium isotope effects can alter metabolic pathways by strengthening carbon-deuterium bonds, slowing oxidative metabolism (e.g., CYP450-mediated reactions). Methodological steps include:

  • In vitro incubation : Compare half-life (t½) of Olopatadine vs. This compound in human liver microsomes.
  • Data interpretation : A t½ ratio >1.5 indicates significant isotope effects, requiring adjustments in in vivo extrapolation models .

Q. What are the best practices for synthesizing and characterizing this compound to ensure isotopic purity?

Synthesis requires deuterated reagents (e.g., D₂O, CD₃I) and validation via:

  • NMR spectroscopy : Confirm ≥98% deuterium incorporation at specified positions.
  • High-resolution MS : Monitor mass shifts (+6 Da) and exclude impurities (e.g., residual non-deuterated forms) .

Q. How can researchers optimize chromatographic separation of this compound from endogenous matrix components in biological samples?

Use reversed-phase chromatography with:

  • Mobile phase : Acetonitrile/0.1% formic acid for enhanced ionization.
  • Column selection : C18 columns with 2.6 µm particle size improve resolution. Validate separation via signal-to-noise ratios >10:1 .

Q. What ethical guidelines apply to using this compound in preclinical studies?

Follow institutional review board (IRB) protocols for animal/human tissue use. Document deuterated compound safety profiles, including cytotoxicity assays (e.g., IC50 > 100 µM) .

Advanced Research Questions

Q. How can contradictory data on this compound recovery rates between LC-MS and GC-MS methods be resolved?

Contradictions often arise from ionization efficiency differences. Mitigation strategies:

  • Ionization source optimization : Electrospray ionization (ESI) for LC-MS vs. electron impact (EI) for GC-MS.
  • Matrix-matched calibration : Use identical biological matrices to standardize recovery calculations .

Q. What experimental designs address batch-to-batch variability in this compound synthesis for multi-center studies?

Implement:

  • Centralized synthesis : Ensure uniform deuteration protocols.
  • Cross-lab validation : Compare inter-lab coefficient of variation (CV) using ANOVA; CV < 20% is acceptable .

Q. How do researchers analyze non-linear pharmacokinetics of this compound in saturation kinetics studies?

Use compartmental modeling (e.g., Phoenix WinNonlin):

  • Michaelis-Menten parameters : Estimate Vmax and Km via non-linear regression.
  • Goodness-of-fit tests : Akaike Information Criterion (AIC) to compare one- vs. two-compartment models .

Q. What statistical methods are appropriate for reconciling conflicting metabolite identification results in this compound studies?

Apply multivariate analysis:

  • Principal Component Analysis (PCA) : Cluster metabolites by spectral similarity.
  • False discovery rate (FDR) correction : Adjust p-values using Benjamini-Hochberg method to reduce Type I errors .

Q. How can open-access repositories enhance reproducibility of studies using this compound?

Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Metadata standards : Include synthesis protocols, MS parameters, and raw data in repositories like Zenodo.
  • DOIs for datasets : Enable direct citation and validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.